Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: The compound has been synthesized and used as an antifungal agent .
Methods of Application or Experimental Procedures: The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . The cyclocondensation reactions of the resulting chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
Results or Outcomes Obtained: The chalcone derivatives showed better activities than the pyrazolines against all tested fungi . Most of the compounds showed moderate to high activities against three dermatophytes, with MICs 31.25–62.5 µg/mL . Interestingly, some of these compounds possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .
Specific Scientific Field: Organic Chemistry
Summary of the Application: The compound is a stilbenoid, a type of organic compound .
Specific Scientific Field: Electronics and Material Science
Summary of the Application: The compound could potentially be used in electroluminescence, which is the phenomenon where a material emits light in response to an electric current or a strong electric field .
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is characterized by the molecular formula C26H31NO3 and a molecular weight of 389.53 g/mol . The structure features a butane backbone substituted with two phenyl groups and an ethoxy group containing a dimethylamino moiety. This unique arrangement contributes to its chemical properties and biological activities.
Research indicates that 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol exhibits significant biological activity. Its structural components suggest potential interactions with biological targets:
Several synthesis methods have been explored for producing 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol:
The compound has potential applications in various domains:
Interaction studies are crucial for understanding how 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol interacts with biological systems. Key areas of focus include:
Several compounds share structural or functional similarities with 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol. A comparison highlights its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Diphenylbutane-1,4-diol | C18H20O2 | Lacks dimethylamino group; simpler structure |
2-Dimethylaminoethanol | C4H11NO | Smaller size; basic amine properties |
4-Dimethylaminophenol | C8H11NO | Contains phenolic structure; lacking butane chain |
The presence of both the dimethylamino and diphenylbutane moieties in 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol distinguishes it from these similar compounds by enhancing its lipophilicity and potential bioactivity.
Irritant